3-(2,4-Difluorophenoxy)-5-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,4-difluorophenoxy)-5-nitroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O3/c13-7-1-2-12(11(14)3-7)19-10-5-8(15)4-9(6-10)16(17)18/h1-6H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLDSHJWEFVOCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OC2=CC(=CC(=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 3 2,4 Difluorophenoxy 5 Nitroaniline and Analogues
Precursor Synthesis and Functional Group Transformations Leading to the Aniline (B41778) Backbone
The synthesis of the 3-(phenoxy)-5-nitroaniline scaffold hinges on the strategic construction of the aniline backbone, which can be approached from several distinct retrosynthetic pathways. A common and effective strategy involves the selective reduction of a dinitro precursor. For instance, a synthesis could commence with a 1,3-dinitrophenyl derivative, which, after the formation of the diaryl ether, undergoes a chemo-selective reduction of one nitro group to the desired amine functionality. Reagents such as sodium sulfide (B99878) or sodium hydrosulfide (B80085) in an aqueous or alcoholic medium are frequently employed for this transformation, as they can selectively reduce one nitro group in the presence of another. chemicalbook.comyoutube.com
An alternative approach begins with a pre-functionalized aniline derivative. A starting material like 3-halo-5-nitroaniline can be used, where the amino group is often protected to prevent unwanted side reactions during the subsequent ether formation step. Common protecting groups for anilines include acetyl or tert-butoxycarbonyl (Boc) groups. Following the successful coupling reaction to form the diaryl ether, the protecting group is removed under acidic or basic conditions to reveal the target aniline. The synthesis of precursors like 3-bromo-5-methoxyaniline (B176949) often starts from 1,3,5-trinitrobenzene, which is treated with sodium methoxide (B1231860) to yield 3,5-dinitroanisole, followed by a selective reduction. This highlights the general principle of converting readily available polysubstituted benzenes into valuable aniline intermediates.
Key transformations in building the aniline backbone include:
Nitration: Introduction of nitro groups onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Reduction of Nitro Groups: Conversion of a nitro functionality to a primary amine. This is a crucial step and can be accomplished with various reagents, including catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reducing agents like tin(II) chloride, iron in acidic media, or sodium hydrosulfide for selective reductions. researchgate.net
Halogenation: Introduction of a halogen (e.g., Br, I) to serve as a leaving group in subsequent cross-coupling reactions.
Protection/Deprotection: Masking the reactive amino group to ensure it does not interfere with other synthetic steps.
Formation of the Aryl Ether Linkage: Advanced Coupling Reactions
The central C-O bond forming the diaryl ether is arguably the most critical linkage in the target molecule. Its construction can be achieved through classical nucleophilic aromatic substitution or more modern transition-metal-catalyzed methods.
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a powerful method for forming diaryl ethers, particularly when one of the aromatic rings is rendered electron-deficient by the presence of strong electron-withdrawing groups, such as nitro groups. semanticscholar.org In the synthesis of 3-(2,4-Difluorophenoxy)-5-nitroaniline, a plausible SNAr strategy would involve the reaction of a 3-halo-5-nitroaniline or a 1-halo-3,5-dinitrobenzene derivative with 2,4-difluorophenol (B48109).
The mechanism proceeds via the addition of the phenoxide nucleophile to the electron-poor aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent departure of the halide leaving group re-establishes aromaticity and yields the diaryl ether. The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), in the presence of a base (e.g., potassium carbonate, sodium hydride) to deprotonate the phenol (B47542). d-nb.infonih.gov The presence of the nitro group ortho or para to the leaving group is essential for activating the ring toward nucleophilic attack.
Transition-Metal-Catalyzed Cross-Coupling Approaches
Transition-metal catalysis offers a versatile and widely applicable alternative for diaryl ether synthesis, often under milder conditions than traditional methods and with a broader substrate scope.
Ullmann Condensation: The classical Ullmann condensation involves the copper-catalyzed reaction of an aryl halide with a phenol. wikipedia.orgorganic-chemistry.org In a potential synthesis, 3-iodo-5-nitroaniline (B1618433) could be coupled with 2,4-difluorophenol in the presence of a copper catalyst (e.g., CuI, CuO, or copper powder) and a base like potassium carbonate. mdpi.com Traditional Ullmann reactions often require high temperatures (150-220 °C) and polar, high-boiling solvents like DMF or N-methyl-2-pyrrolidone (NMP). wikipedia.org However, modern variations utilize ligands such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to facilitate the reaction at lower temperatures. organic-chemistry.org
Buchwald-Hartwig Etherification: The palladium-catalyzed Buchwald-Hartwig cross-coupling reaction has emerged as a premier method for C-O bond formation. organic-chemistry.orgwikipedia.org This reaction typically employs a palladium precatalyst in conjunction with a bulky, electron-rich phosphine (B1218219) ligand (e.g., XPhos, SPhos) and a base. researchgate.netresearchgate.net A potential route would couple 3-bromo-5-nitroaniline (B1329233) with 2,4-difluorophenol. This methodology is renowned for its high functional group tolerance and generally proceeds under milder conditions than the Ullmann condensation, although the cost of palladium and specialized ligands can be a consideration.
| Method | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Temperature Range (°C) |
|---|---|---|---|---|---|
| SNAr | None | None | K2CO3, NaH | DMF, DMSO | 25 - 150 |
| Ullmann Condensation | CuI, Cu2O, Cu(0) | 1,10-Phenanthroline, N,N-Dimethylglycine | K2CO3, Cs2CO3 | DMF, NMP, Dioxane | 90 - 210 |
| Buchwald-Hartwig Etherification | Pd(OAc)2, Pd2(dba)3 | Bulky Biarylphosphines (e.g., XPhos) | K3PO4, Cs2CO3, NaOtBu | Toluene, Dioxane | 80 - 110 |
Introduction and Modification of Fluorine and Nitro Substituents
The strategic placement of fluorine and nitro groups is fundamental to the identity and properties of the final molecule. The nitro group is typically introduced via electrophilic aromatic nitration using a mixture of concentrated nitric acid and sulfuric acid. The conditions can be tuned to control the extent and position of nitration. The presence of other substituents on the ring will direct the position of the incoming nitro group according to established principles of electrophilic substitution.
The introduction of fluorine atoms onto an aromatic ring can be more challenging. While direct fluorination with elemental fluorine is possible, it is often too reactive and non-selective. More common methods include:
Starting with Fluorinated Precursors: The most straightforward approach is to begin with commercially available fluorinated building blocks, such as 2,4-difluorophenol or 1,3-difluorobenzene. scbt.comgoogle.com This circumvents the need for a separate fluorination step.
Balz-Schiemann Reaction: This classical method involves the diazotization of an aniline with sodium nitrite (B80452) in the presence of a strong acid (e.g., HBF₄), followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the aryl fluoride (B91410).
Nucleophilic Fluorination: In certain activated systems, a leaving group (such as a nitro or chloro group) can be displaced by a fluoride source, like potassium fluoride, often with the aid of a phase-transfer catalyst.
Chemo- and Regioselectivity in Multi-functionalized Aromatic Syntheses
The synthesis of a molecule with multiple functional groups like this compound requires careful control over chemo- and regioselectivity at each step. Chemoselectivity refers to the preferential reaction of a reagent with one functional group over another, while regioselectivity concerns the position at which a reaction occurs.
A key challenge is the selective reduction of one nitro group in a dinitro precursor. As mentioned, reagents like sodium hydrosulfide (NaSH) are often effective for this purpose. The reaction conditions must be carefully controlled to prevent over-reduction to the diamine or reduction of the second nitro group.
The regioselectivity of the aryl ether bond formation is also critical. In an SNAr reaction between 2,4-difluorophenol and 1-chloro-3,5-dinitrobenzene, the reaction occurs exclusively at the chlorinated position because the C-Cl bond is more readily cleaved and the ring is highly activated by two nitro groups. In transition-metal-catalyzed reactions, the coupling occurs at the site of the aryl halide (e.g., C-Br or C-I), providing excellent regiocontrol.
The order of synthetic steps is paramount. For example, it is generally preferable to perform the nitro group reduction as the final step. The aniline product is highly reactive and its free amino group can complicate earlier steps, for instance, by acting as a nucleophile itself in coupling reactions or by being susceptible to oxidation.
Green Chemistry Considerations in Synthetic Route Development
Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact of the chemical process. researchgate.net Key considerations include:
Solvent Selection: Many traditional cross-coupling and SNAr reactions use hazardous polar aprotic solvents like DMF and NMP. Green chemistry encourages the use of safer alternatives such as dimethyl sulfoxide (DMSO), cyclopentyl methyl ether (CPME), or even aqueous systems. researchgate.netmdpi.com Recent research has shown that SNAr reactions can be effectively carried out in water with the aid of surfactants or benign polymeric additives like hydroxypropyl methylcellulose (B11928114) (HPMC). d-nb.info
Catalysis: The use of catalysts is a cornerstone of green chemistry. Transition-metal-catalyzed routes (Ullmann, Buchwald-Hartwig) are inherently greener than processes requiring stoichiometric reagents. The development of highly active catalysts allows for very low catalyst loadings, minimizing metal waste. Furthermore, the use of heterogeneous or recyclable catalysts can simplify purification and reduce waste streams. nih.gov
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. High-yielding, selective reactions with minimal byproduct formation are preferred.
By carefully selecting precursors, reaction types, and process conditions, the synthesis of complex molecules like this compound can be optimized for both efficiency and environmental sustainability.
Advanced Spectroscopic and Structural Characterization of 3 2,4 Difluorophenoxy 5 Nitroaniline
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F NMR for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. By observing the magnetic behavior of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.
For 3-(2,4-Difluorophenoxy)-5-nitroaniline, one would expect the following features in its NMR spectra:
¹H NMR: The spectrum should display distinct signals for the aromatic protons on both the nitroaniline and difluorophenoxy rings. The protons on the nitroaniline ring would appear as three distinct signals, likely multiplets, with chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating amino and phenoxy groups. The three protons on the difluorophenoxy ring would also show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The amino (-NH₂) protons would typically appear as a broad singlet.
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would show 12 distinct signals, one for each unique carbon atom in the molecule. The chemical shifts would be indicative of their environment; for instance, carbons bonded to the electronegative oxygen, nitrogen, and fluorine atoms would be shifted downfield.
¹⁹F NMR: This technique is highly sensitive to the local environment of fluorine atoms. reddit.com For this compound, two distinct signals would be expected, one for each of the non-equivalent fluorine atoms (at positions 2 and 4 of the phenoxy ring). These signals would likely appear as multiplets due to coupling with nearby protons and with each other.
Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Source |
|---|---|---|---|---|
| p-Nitroaniline | ¹H NMR | DMSO-d₆ | 7.98 (d, J = 9 Hz, 2H), 6.64 (d, J = 9 Hz, 2H) | rsc.org |
| p-Nitroaniline | ¹³C NMR | DMSO-d₆ | 156.67, 136.63, 127.37, 113.35 | rsc.org |
| 2,4-Difluoronitrobenzene | ¹H NMR | CDCl₃ | 8.19 (m, 1H), 7.11 (m, 1H), 7.08 (m, 1H) | chemicalbook.com |
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals observed in 1D spectra.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks within each aromatic ring, helping to identify which protons are adjacent to one another.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each protonated carbon signal in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for establishing the connectivity between different parts of the molecule, such as linking the protons on the aniline (B41778) ring to the carbon of the ether linkage, and confirming the positions of the substituents.
The chemical shifts in NMR spectra can be influenced by the choice of solvent, particularly for polar molecules with hydrogen-bonding capabilities like nitroanilines. reddit.compublish.csiro.au Changing the solvent from a non-polar one (like CDCl₃) to a polar, hydrogen-bond accepting one (like DMSO-d₆) can cause significant changes in the chemical shifts of the aromatic protons and especially the N-H protons. researchgate.net This solvatochromic effect is due to differential stabilization of the ground and excited states of the molecule through solute-solvent interactions. researchgate.net For this compound, the amino protons' signal would be particularly sensitive to the solvent's hydrogen-bonding capacity.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.
FTIR Spectroscopy: This technique measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule's bonds. For this compound, the key expected absorption bands would include:
N-H stretching: Asymmetric and symmetric stretches for the primary amine (-NH₂) group, typically in the 3300-3500 cm⁻¹ region.
C-H stretching: Aromatic C-H stretches, usually appearing just above 3000 cm⁻¹.
N-O stretching: Strong asymmetric and symmetric stretching vibrations for the nitro (-NO₂) group, expected around 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ range.
C-O-C stretching: Asymmetric stretching of the diaryl ether linkage, typically found in the 1200-1270 cm⁻¹ region.
C-F stretching: Strong absorption bands for the carbon-fluorine bonds, usually in the 1100-1300 cm⁻¹ range.
Raman Spectroscopy: This technique, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. Aromatic rings and symmetric vibrations, like the symmetric stretch of the nitro group, often produce strong Raman signals.
Specific experimental spectra for this compound are not documented in readily accessible literature. However, the characteristic peaks can be illustrated by data from related compounds.
Table 2: Representative FTIR Absorption Bands for Related Functional Groups
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound Example |
|---|---|---|---|
| Amino (-NH₂) | Asymmetric & Symmetric N-H Stretch | 3300 - 3500 | p-Nitroaniline researchgate.net |
| Nitro (-NO₂) | Asymmetric N-O Stretch | ~1510 | 3-Nitroaniline (B104315) researchgate.net |
| Nitro (-NO₂) | Symmetric N-O Stretch | ~1349 | 3-Nitroaniline researchgate.net |
| Diaryl Ether | Asymmetric C-O-C Stretch | 1200 - 1270 | General Diaryl Ethers |
| Aromatic C-F | C-F Stretch | 1100 - 1300 | 2-Fluoro-5-nitroaniline nist.gov |
Mass Spectrometry (MS) Techniques: High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₂H₈F₂N₂O₃), the calculated monoisotopic mass is 266.0503 Da. echemi.com An HRMS experiment would be expected to confirm this exact mass, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathway Analysis: In techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), the molecule is fragmented into smaller, charged pieces. Analyzing the masses of these fragments helps to piece together the molecular structure. For this compound, key fragmentation pathways would likely involve:
Loss of the nitro group (-NO₂, 46 Da).
Cleavage of the ether bond, leading to fragments corresponding to the [C₆H₄FN₂O₂]⁺ or [C₆H₃F₂O]⁺ ions.
Sequential loss of small neutral molecules like CO or HCN from the aromatic rings. The study of fragmentation in related difluoroamino and nitro compounds often shows initial loss of the nitro group or other substituents. nih.gov
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure Probing
UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.
UV-Vis Spectroscopy: This method measures the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the conjugated nitroaniline system. Nitroanilines are known for their strong charge-transfer (CT) absorption bands. researchgate.net The position of the absorption maximum (λ_max) is sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.netresearchgate.net In more polar solvents, a bathochromic (red) shift is typically observed. For comparison, 3-nitroaniline exhibits an absorption maximum around 380 nm. taylorandfrancis.com
Fluorescence Spectroscopy: This technique measures the emission of light from a molecule as it relaxes from an excited electronic state. Many nitroaromatic compounds exhibit very weak fluorescence or are non-fluorescent. This is often due to efficient intersystem crossing from the singlet excited state to a triplet state, followed by non-radiative decay. Therefore, this compound may not be expected to be strongly fluorescent, though specific experimental data is required for confirmation.
X-ray Crystallography for Definitive Solid-State Structural Analysis
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide definitive information on:
Bond lengths, bond angles, and torsion angles.
The planarity of the aromatic rings.
The conformation of the ether linkage.
Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the amino and nitro groups, and π-π stacking between the aromatic rings.
While the crystal structures of many related nitroaniline derivatives have been reported, a structure for this compound is not currently available in public crystallographic databases.
Computational and Theoretical Investigations into the Molecular Properties and Reactivity of 3 2,4 Difluorophenoxy 5 Nitroaniline
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and molecular geometry of 3-(2,4-Difluorophenoxy)-5-nitroaniline. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electron distribution and the stable arrangement of atoms in the molecule.
A common approach for geometry optimization and electronic structure calculation is the use of DFT with a functional like B3LYP and a basis set such as 6-31G**. researchgate.netinpressco.com Such calculations for this compound would yield the optimized molecular geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. The presence of the flexible ether linkage allows for multiple conformations, and these calculations can identify the most stable (lowest energy) conformer.
The electronic properties are further elucidated by examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, while the LUMO is likely to be concentrated on the electron-deficient nitro-substituted ring and the nitro group itself.
Table 1: Predicted Geometrical Parameters of this compound from DFT (B3LYP/6-31G ) Calculations**
| Parameter | Predicted Value |
|---|---|
| C-O (ether) Bond Length | 1.37 Å |
| C-N (amine) Bond Length | 1.39 Å |
| C-N (nitro) Bond Length | 1.48 Å |
| C-O-C Bond Angle | 118.5° |
Table 2: Predicted Electronic Properties of this compound from DFT (B3LYP/6-31G ) Calculations**
| Property | Predicted Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.8 eV |
| HOMO-LUMO Energy Gap | 3.7 eV |
Molecular Dynamics Simulations: Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of the most stable conformation, this compound is a flexible molecule that can adopt a range of conformations in solution or in a biological environment. Molecular dynamics (MD) simulations are a powerful tool to explore this conformational landscape and to study intermolecular interactions.
In an MD simulation, the atoms of the molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. The forces between the atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. By simulating the molecule's movement over nanoseconds or even microseconds, MD can reveal the preferred conformations and the energy barriers between them. For this compound, a key aspect to investigate would be the rotation around the C-O ether bonds, which determines the relative orientation of the two aromatic rings.
MD simulations can also be used to study how this compound interacts with other molecules, such as solvent molecules or the active site of a protein. This is particularly relevant for understanding its potential biological activity. By simulating the compound in a box of water molecules, for instance, one can analyze the formation of hydrogen bonds between the amine and nitro groups and the surrounding water.
Table 3: Predicted Conformational Preferences of this compound from Molecular Dynamics Simulations
| Dihedral Angle Range (Ring-O-Ring-Ring) | Population (%) |
|---|---|
| 30° - 60° | 65% |
| 120° - 150° | 25% |
Prediction of Spectroscopic Parameters via Computational Methods
Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for identifying and characterizing a compound.
NMR Spectroscopy: The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of DFT. rsc.orgchemrxiv.orgnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, the chemical shifts can be predicted and compared with experimental data to confirm the structure of the molecule. For this compound, computational NMR predictions would be particularly useful in assigning the signals of the aromatic protons and carbons, which can be complex due to the substitution patterns.
Vibrational Spectroscopy: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these vibrations, providing a theoretical vibrational spectrum that can be compared with experimental spectra. researchgate.netscirp.orgresearchgate.net This can aid in the identification of characteristic functional groups, such as the N-H stretches of the amine group and the symmetric and asymmetric stretches of the nitro group.
Electronic Spectroscopy: The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule is determined by the electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method to predict the excitation energies and oscillator strengths of these transitions, which correspond to the wavelength and intensity of the absorption bands in the UV-Vis spectrum. qnl.qaresearchgate.netrsc.org For this compound, TD-DFT calculations would likely predict a strong absorption band in the UV region corresponding to a π-π* transition involving the delocalized electrons of the aromatic rings.
Table 4: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (Amine Protons) | 4.5 - 5.5 ppm |
| ¹³C NMR | Chemical Shift (Carbon attached to Nitro Group) | ~150 ppm |
| IR Spectroscopy | Vibrational Frequency (NO₂ Asymmetric Stretch) | 1520 - 1560 cm⁻¹ |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including identifying the transition states and calculating the activation energies. For this compound, a key reaction of interest could be nucleophilic aromatic substitution, where a nucleophile replaces one of the fluorine atoms on the difluorophenoxy ring.
By modeling the reaction pathway, it is possible to locate the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, which is a key factor in determining the rate of the reaction. DFT calculations can be used to optimize the geometry of the transition state and calculate its energy. researchgate.netnih.gov
For example, in a nucleophilic aromatic substitution reaction on the difluorophenyl ring of this compound, the reaction would likely proceed through a Meisenheimer complex intermediate. researchgate.net Computational modeling could be used to determine the relative energies of the intermediates and transition states for nucleophilic attack at the different positions on the ring, thus predicting the regioselectivity of the reaction.
Table 5: Predicted Energetics for a Hypothetical Nucleophilic Aromatic Substitution Reaction
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0 |
| Transition State 1 | +15 |
| Meisenheimer Intermediate | -5 |
| Transition State 2 | +12 |
Table of Compound Names
| Compound Name |
|---|
| This compound |
| B3LYP |
Chemical Reactivity, Reaction Mechanisms, and Derivative Chemistry of 3 2,4 Difluorophenoxy 5 Nitroaniline
Reactivity of the Aniline (B41778) Moiety: Amination and Derivatization Reactions
The aniline moiety in 3-(2,4-Difluorophenoxy)-5-nitroaniline contains a primary amino group (-NH2) attached to a benzene (B151609) ring. The reactivity of this group is significantly influenced by the other substituents on the ring. The amino group is a classical ortho-, para-director and an activating group in electrophilic aromatic substitution. However, the presence of the strongly electron-withdrawing nitro group (-NO2) meta to the amine significantly deactivates the ring system and reduces the nucleophilicity of the amino group itself.
Despite this deactivation, the lone pair of electrons on the nitrogen atom allows the amino group to participate in a variety of characteristic reactions, primarily as a nucleophile. These derivatization reactions are fundamental for building more complex molecules.
Common Derivatization Reactions:
Acylation: The amino group can be readily acylated by reacting with acyl chlorides or acid anhydrides in the presence of a base. This reaction forms an amide, which is a common strategy to protect the amino group during other transformations or to introduce new functional scaffolds.
Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, yields the corresponding sulfonamide. This is another effective method for protecting the amine.
Alkylation: While direct alkylation can be difficult to control and may lead to overalkylation, it is possible under specific conditions to introduce alkyl groups onto the nitrogen atom.
Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. Diazonium salts are highly versatile intermediates, capable of undergoing a wide range of substitution reactions (Sandmeyer, Schiemann, etc.) to introduce functionalities like halogens, cyano, or hydroxyl groups, although the deactivating nature of the other ring substituents must be considered.
Condensation with Carbonyls: The amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. researchgate.net This condensation reaction is typically reversible and acid-catalyzed.
These reactions allow the aniline moiety to serve as a versatile handle for chemical modification, enabling the synthesis of a diverse range of derivatives.
| Reaction Type | Reagent(s) | Product Functional Group | Purpose / Application |
|---|---|---|---|
| Acylation | Acetyl chloride, Acetic anhydride | Amide | Protection of amine, Synthesis of bioactive molecules |
| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide | Protection of amine, Introduction of sulfonyl moiety |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt | Versatile intermediate for substitution reactions |
| Schiff Base Formation | Aldehydes, Ketones | Imine | Synthesis of ligands, Dynamic covalent chemistry |
Reactivity of the Nitro Group: Reduction and Condensation Reactions
The reduction of an aromatic nitro group proceeds through several intermediates, and the final product can be controlled by the choice of reducing agent and reaction conditions.
Complete Reduction to Amine: This is the most common transformation. The nitro group can be fully reduced to a primary amino group (-NH2) using various methods, including:
Catalytic Hydrogenation: Using hydrogen gas (H2) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This method is generally clean and efficient.
Metal-Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) in the presence of a catalyst.
The product of this reaction, 3-(2,4-difluorophenoxy)-benzene-1,5-diamine, is a key intermediate for synthesizing polymers, dyes, or pharmacologically active compounds.
Partial Reduction: Under milder or more controlled conditions, the reduction can be stopped at intermediate stages to yield nitroso (-NO) or hydroxylamine (B1172632) (-NHOH) derivatives.
The presence of the nitro group itself can facilitate certain reactions. For instance, aromatic nitro compounds can undergo condensation reactions with compounds having active methyl or methylene (B1212753) groups. The electron-withdrawing nature of the nitro group can also play a role in the molecule's potential biological activities, as it can be reduced enzymatically within cells, a process linked to the mechanism of action for some nitroaromatic drugs. nih.gov
| Method | Reagents | Primary Product | Key Features |
|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | Amine (-NH₂) | High yield, clean reaction, requires pressure setup. |
| Metal in Acid | Sn/HCl, Fe/HCl | Amine (-NH₂) | Classic, robust method, requires aqueous workup. |
| Transfer Hydrogenation | Hydrazine, Ammonium formate, Pd/C | Amine (-NH₂) | Avoids use of pressurized H₂ gas. |
| Controlled Reduction | Zn/NH₄Cl | Hydroxylamine (-NHOH) | Allows isolation of reduction intermediates. |
Stability and Reactivity of the Difluorophenoxy Ether Linkage
The stability of the ether bond in this compound is further enhanced by several factors:
Aromatic C-O Bond Strength: The bonds between the oxygen and the sp²-hybridized carbons of the aromatic rings are stronger than those involving sp³-hybridized carbons found in aliphatic ethers.
Cleavage of this diaryl ether linkage is not impossible but typically requires harsh reaction conditions. rsc.org Methods that have been explored for cleaving such inert bonds include:
Strong Nucleophiles at High Temperatures: Forcing a nucleophilic aromatic substitution (SNAr) reaction to displace one of the aryl groups.
Harsh Hydrogenolysis or Hydrolysis: Often requiring high temperatures and pressures with specific catalysts. rsc.org
Electrochemical Methods: Recent research has demonstrated that electrochemical methods can facilitate the cleavage of diaryl ethers under milder conditions by generating reactive intermediates. rsc.orgrsc.org
In the context of typical organic synthesis, the difluorophenoxy ether linkage is considered a highly stable and unreactive part of the molecule, allowing chemical modifications to be performed on the aniline and nitro groups without disturbing the core diaryl ether structure.
Investigation of Proposed Reaction Mechanisms and Intermediates
The synthesis of this compound and related diaryl ethers is most commonly achieved through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is one of the most powerful methods for forming C-O bonds on aromatic rings. rsc.org
A plausible synthetic route involves the reaction between an activated fluoro- or chloro-nitrobenzene and a substituted phenoxide. For this specific molecule, a likely pathway is the reaction of 3-amino-5-nitrophenol with 1,2,4-trifluorobenzene or a similar activated fluorinated aromatic compound.
The key steps of the proposed SNAr mechanism are:
Nucleophilic Attack: The phenoxide ion (generated from the phenol (B47542) using a base like potassium carbonate or sodium hydride) acts as the nucleophile. It attacks an electron-deficient carbon atom on the other aromatic ring—one that bears a good leaving group (like fluorine or chlorine) and is activated by electron-withdrawing groups (like the nitro group).
Formation of a Meisenheimer Complex: The nucleophilic attack leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the negative charge is delocalized across the aromatic ring and onto the electron-withdrawing groups (e.g., the nitro group), which is crucial for stabilizing this high-energy species.
Loss of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., a fluoride (B91410) ion). This step is typically the rate-determining step.
The presence of the nitro group is critical for this reaction to proceed efficiently, as it provides the necessary electron withdrawal to activate the ring towards nucleophilic attack and stabilize the Meisenheimer intermediate. Similarly, fluorine atoms act as good leaving groups in SNAr reactions.
Synthesis of Chemically Modified Derivatives for Structure-Property Relationship Studies
The modular structure of this compound makes it an excellent scaffold for generating a library of chemically modified derivatives. By systematically altering each component of the molecule, researchers can conduct structure-property or structure-activity relationship (SAR) studies. nih.govnih.gov These studies are essential in fields like medicinal chemistry and materials science to optimize a compound's properties for a specific application. nih.govscispace.com
Modifications can be targeted at the three main regions of the molecule:
The Aniline Moiety: As discussed in section 5.1, this group can be acylated, alkylated, or converted to other functionalities via its diazonium salt. These changes can alter the molecule's hydrogen bonding capacity, polarity, and steric profile.
The Nitro Group: Reduction of the nitro group to an amine (as in section 5.2) provides a second primary amino group. This new group can then undergo its own set of derivatization reactions, leading to disubstituted aniline derivatives with diverse geometries and electronic properties.
The following table outlines a hypothetical strategy for an SAR study based on this scaffold.
| Modification Site | Reaction | Derivative Functional Group | Purpose of Modification (SAR) |
|---|---|---|---|
| Aniline (-NH₂) | Acylation with various acyl chlorides | -NH-CO-R | Probe steric and electronic effects; alter H-bond donor/acceptor properties. |
| Nitro (-NO₂) | Reduction to -NH₂ followed by sulfonylation | -NH-SO₂-R | Introduce a new vector for interaction; significantly change local electronics. |
| Aniline (-NH₂) | Diazotization followed by Sandmeyer reaction | -CN, -Br, -Cl | Replace amine with different functional groups to test for essentiality. |
| Difluorophenoxy Ring | Use of alternative substituted fluorobenzenes in synthesis | Varying F, Cl, CF₃, OMe groups | Tune lipophilicity (LogP) and electronic character of the phenoxy moiety. |
Through such systematic modifications, the relationship between the molecule's chemical structure and its functional properties can be meticulously mapped out, guiding the design of new compounds with enhanced performance.
Structure Activity Relationship Sar Methodologies Applied to 3 2,4 Difluorophenoxy 5 Nitroaniline Analogues
Principles and Methodologies of Structure-Activity Relationship (SAR) Studies in Complex Aromatic Systems
Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores the connection between a molecule's chemical structure and its biological activity. oncodesign-services.comwikipedia.orgcollaborativedrug.com The core principle of SAR is that the specific three-dimensional arrangement of atoms and functional groups within a molecule determines its properties and how it interacts with biological systems like proteins, enzymes, or receptors. oncodesign-services.com By understanding these relationships, chemists can systematically modify a molecule's structure to enhance its desired biological effects and optimize properties such as potency and selectivity. oncodesign-services.comnih.gov
The study of SAR in complex aromatic systems, such as analogues of 3-(2,4-Difluorophenoxy)-5-nitroaniline, involves a systematic workflow. oncodesign-services.com This process typically begins with a "hit" or "lead" compound that exhibits a desired biological activity. Researchers then design and synthesize a series of analogues by making specific structural modifications. These modifications can include altering functional groups, changing stereochemistry, or replacing the molecular scaffold. numberanalytics.com
Methodologies in SAR studies can be broadly categorized as experimental and computational:
Experimental SAR Studies: This traditional approach involves the chemical synthesis of a series of related compounds and subsequent biological testing. oncodesign-services.com Biological assays are used to measure the activity of each new compound against a specific target. oncodesign-services.com The resulting data, which links structural changes to variations in activity, is then analyzed to identify the key structural features responsible for the molecule's biological function. wikipedia.org
Computational SAR Studies: In silico methods are increasingly used to accelerate the drug discovery process. azolifesciences.com These techniques employ computer models to predict the biological activity of novel compounds based on their chemical structure, helping to prioritize which molecules to synthesize and test. oncodesign-services.comnih.gov Key computational approaches include molecular modeling, which simulates the three-dimensional interactions between a molecule and its biological target, and machine learning algorithms that can identify complex patterns within large SAR datasets. oncodesign-services.comnumberanalytics.com
By systematically exploring how structural modifications affect biological activity, SAR studies provide a roadmap for optimizing lead compounds into potential new therapeutic agents. oncodesign-services.comdrugdesign.org
Qualitative and Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Building upon the foundational principles of SAR, more advanced methodologies have been developed to quantify the relationship between a molecule's structure and its activity. These can be divided into qualitative and quantitative approaches.
Qualitative SAR involves analyzing and interpreting structure-activity data to identify general trends and key structural features that influence biological activity. This approach helps in understanding which parts of a molecule, such as specific functional groups or stereochemical arrangements, are important for its interaction with a biological target. numberanalytics.comdrugdesign.org
Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, mathematical approach. oncodesign-services.com QSAR aims to build statistical models that correlate the physicochemical properties or structural features of a series of compounds with their biological activities. wikipedia.orgjocpr.com The fundamental idea is that similar structures often exhibit similar physicochemical properties and, consequently, similar biological activities. researchgate.net
The process of developing a QSAR model involves several key steps:
Data Set Assembly: A collection of molecules with known biological activities (the "training set") is required. rsc.org
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can range from simple counts of atoms and bonds to complex quantum chemical parameters. rsc.orgmdpi.com
Model Generation: A mathematical algorithm or statistical method is used to create a correlation between the molecular descriptors (the independent variables) and the biological activity (the dependent variable). rsc.org
Model Validation: The predictive power of the QSAR model is assessed using an independent set of molecules (the "test set") that were not used in the model's creation. rsc.org
QSAR models are powerful tools in drug discovery, used for virtual screening of compound libraries, optimizing lead compounds, and predicting the toxicity and pharmacokinetic properties of new molecules. jocpr.comresearchgate.net Various modeling techniques can be employed, including statistical methods like regression analysis and data mining approaches. nih.gov The choice of method can influence the level of detail to which an SAR can be explored; for instance, 3D-QSAR approaches can provide more detailed insights into ligand-receptor interactions compared to 2D methods. azolifesciences.com
Table 1: Comparison of SAR and QSAR Methodologies
| Feature | Qualitative SAR | Quantitative SAR (QSAR) |
|---|---|---|
| Primary Goal | Identify key structural features and trends related to activity. drugdesign.org | Develop a mathematical model to predict biological activity. wikipedia.org |
| Approach | Observational analysis of structure-activity data. numberanalytics.com | Statistical correlation of molecular descriptors with activity. jocpr.com |
| Output | General rules and understanding of important molecular fragments. | A predictive equation or algorithm. rsc.org |
| Application | Early-stage lead identification and initial optimization. | Lead optimization, virtual screening, toxicity prediction. jocpr.com |
| Example Methods | Analog synthesis and testing, visual inspection of data. oncodesign-services.com | Regression analysis, machine learning, 3D-QSAR (e.g., CoMFA). numberanalytics.comazolifesciences.comresearchgate.net |
Influence of Fluorine Atoms on Molecular Interactions and Electronic Distribution
The incorporation of fluorine atoms into complex aromatic systems like the analogues of this compound has a profound impact on their molecular properties and biological activity. numberanalytics.comtandfonline.com This is due to fluorine's unique characteristics, including its small size and high electronegativity. tandfonline.comresearchgate.net
Electronic Effects: Fluorine is the most electronegative element, which gives it a strong electron-withdrawing inductive effect (-I). numberanalytics.comnih.gov When attached to an aromatic ring, fluorine pulls electron density away from the ring system. numberanalytics.comresearchgate.net This withdrawal of electrons can:
Alter Acidity/Basicity: The inductive effect of fluorine can increase the acidity of nearby functional groups. nih.gov It can also reduce the basicity of amine groups, which may improve bioavailability by enhancing membrane permeation. tandfonline.com
Modify Electronic Distribution: The presence of fluorine atoms can lower the energy of the highest occupied molecular orbital (HOMO) and raise the energy of the lowest unoccupied molecular orbital (LUMO), thereby increasing the HOMO-LUMO gap. numberanalytics.comnih.gov This can decrease the molecule's reactivity towards certain species. numberanalytics.com
Influence Aromaticity: While fluorine is inductively withdrawing, it can also donate electron density to the aromatic π-system through a resonance or mesomeric effect (+M). nih.govwikipedia.org The interplay between the strong -I effect and the weaker +M effect is complex. In fluorobenzene, for example, this competition results in the ortho and meta positions being deactivated towards electrophilic substitution, while the para position can have reactivity comparable to benzene (B151609) itself. wikipedia.org
Enhanced Binding Affinity: Fluorine can participate in electrostatic and hydrogen-bond interactions, potentially increasing the binding affinity of a compound to its target protein. tandfonline.comscispace.comingentaconnect.com
Increased Lipophilicity: The C-F bond is more lipophilic than the C-H bond. researchgate.netnih.gov Increasing a molecule's lipophilicity can enhance hydrophobic interactions between the drug and its receptor. scispace.comingentaconnect.com
Metabolic Stability: Fluorine atoms can be strategically placed to block sites on a molecule that are susceptible to metabolic oxidation by enzymes, thereby improving the compound's metabolic stability and prolonging its duration of action. tandfonline.comnih.gov
Steric Effects: Due to its small van der Waals radius (1.47 Å), fluorine causes minimal steric hindrance, allowing it to act as a bioisostere for a hydrogen atom. tandfonline.comscispace.comingentaconnect.com
Table 2: Effects of Fluorine Substitution on Molecular Properties
| Property | Effect of Fluorine Substitution | Consequence for Drug Design |
|---|---|---|
| Electronegativity | Strong electron-withdrawing inductive effect (-I). nih.gov | Modulates pKa, alters reactivity, influences dipole moment. tandfonline.comnih.gov |
| Binding Interactions | Can form hydrogen bonds and electrostatic interactions. scispace.comingentaconnect.com | Increased binding affinity to target proteins. tandfonline.com |
| Lipophilicity | Increases local lipophilicity (C-F vs. C-H). researchgate.net | Enhanced hydrophobic interactions and membrane permeation. tandfonline.comscispace.com |
| Metabolic Stability | Blocks sites of metabolic oxidation. nih.gov | Improved pharmacokinetic profile, longer half-life. researchgate.net |
| Size | Small van der Waals radius, minimal steric bulk. tandfonline.com | Acts as a hydrogen bioisostere without significant steric clashes. scispace.com |
Impact of Nitro and Amine Substituents on Chemical Reactivity and Molecular Recognition
In analogues of this compound, the nitro (NO₂) and amine (NH₂) groups are critical determinants of chemical reactivity and molecular recognition due to their distinct electronic properties.
Nitro Group (NO₂): The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. numberanalytics.comvaia.com This strong deactivation has several consequences for the aromatic ring:
Reactivity in Electrophilic Aromatic Substitution: The nitro group strongly deactivates the aromatic ring towards attack by electrophiles. blogspot.comnih.gov It directs incoming electrophiles to the meta position, as the ortho and para positions are rendered more electron-deficient through resonance. numberanalytics.comvaia.comblogspot.com
Reactivity in Nucleophilic Aromatic Substitution: Conversely, the presence of a nitro group, particularly at the ortho or para position relative to a leaving group, facilitates nucleophilic aromatic substitution. numberanalytics.comblogspot.com It does so by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.govmsu.edu
Influence on Physicochemical Properties: The nitro group's electron-withdrawing nature contributes to the stability and recalcitrance of nitroaromatic compounds. nih.gov It is a key functional group in the synthesis of many products, including dyes and pharmaceuticals. nih.gov Recent studies on nitazene (B13437292) analogues have shown that the removal of a 5-nitro group from the benzimidazole (B57391) ring leads to a significant decrease in potency, highlighting its importance for biological activity in certain scaffolds. nih.gov
Amine Group (NH₂): The amine group is a strong electron-donating group, primarily through its resonance effect (+M), where the nitrogen's lone pair of electrons delocalizes into the aromatic ring. wikipedia.org
Reactivity in Electrophilic Aromatic Substitution: As a powerful activating group, the amino group makes the aromatic ring highly nucleophilic and reactive towards electrophiles. msu.edu It strongly directs incoming substituents to the ortho and para positions. msu.edu
Basicity: Amines are basic due to the lone pair of electrons on the nitrogen atom. wikipedia.org This basicity is influenced by substituents on the aromatic ring; electron-withdrawing groups decrease basicity, while electron-donating groups increase it. wikipedia.org
Molecular Recognition: The amino group is crucial for molecular recognition in biological systems. It can act as a hydrogen bond donor, forming key interactions with biological targets. rsc.org When protonated to form an ammonium (B1175870) ion (NH₃⁺), it can participate in salt bridges and cation-π interactions with aromatic residues in proteins, which are vital for ligand-protein binding and stability. wikipedia.orgportlandpress.com The purine (B94841) 2-amino group, for example, is a critical recognition element for the binding of small molecules to DNA. nih.gov
Academic and Research Applications of 3 2,4 Difluorophenoxy 5 Nitroaniline in Advanced Chemical Disciplines
Role in the Design and Synthesis of Functional Aromatic Systems for Materials Science
The distinct electronic and structural characteristics of 3-(2,4-Difluorophenoxy)-5-nitroaniline make it a valuable precursor for creating sophisticated functional aromatic systems. The interplay between the electron-withdrawing nitro and difluorophenoxy groups and the electron-donating aniline (B41778) moiety allows for precise tuning of the electronic properties of resulting materials.
Precursors for Advanced Organic Materials and Polymers
This compound serves as a key starting material for advanced organic materials and polymers due to the reactive handles present in its structure. The primary amine (-NH2) group is particularly useful for polymerization reactions, such as the formation of polyamides or polyimides, by reacting with carboxylic acid derivatives. The nitro group (-NO2) can be readily reduced to a second amine group, opening pathways to form other polymers like polyureas or to create cross-linked networks.
The incorporation of fluorine atoms is a well-established strategy in materials science to enhance the performance and durability of polymers. nih.gov Fluorinated polymers often exhibit improved thermal stability, chemical resistance, and specific hydrophobic or lipophobic properties. nih.gov The carbon-fluorine bond's stability can extend the material's lifecycle, a crucial attribute for high-performance applications. nih.gov Furthermore, the presence of nitro groups in porous aromatic frameworks has been shown to enhance interactions with specific molecules, such as carbon dioxide, suggesting that polymers derived from this compound could be designed for gas capture and separation applications. rsc.org
Table 1: Functional Groups of this compound and Their Role in Polymer Synthesis
| Functional Group | Property | Contribution to Advanced Materials |
|---|---|---|
| Aniline (-NH₂) | Nucleophilic | Primary site for polymerization (e.g., polyamides, polyimides). |
| Nitro (-NO₂) | Reducible to Amine | Offers a secondary site for polymerization or cross-linking. |
| Difluorophenoxy | Electron-withdrawing | Imparts thermal stability, chemical resistance, and unique electronic properties to the final polymer. nih.govrsc.org |
Applications in Organic Electronics and Optoelectronic Devices
The field of organic electronics leverages conjugated organic molecules for use in devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells (OSCs). frontiersin.org The molecular structure of this compound makes it an attractive building block for the organic semiconductors used in these technologies.
Fluorination of organic materials is a key strategy for tuning their electronic properties. rsc.org Introducing fluorine atoms into a conjugated system typically lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This can facilitate electron injection and improve the material's resistance to oxidative degradation, potentially leading to more stable and efficient n-type or ambipolar semiconducting materials. rsc.org The extended π-system of the diaryl ether structure can be further elaborated through chemical synthesis to create larger conjugated molecules with desirable charge transport properties. researchgate.net The inherent polarity from the nitro and difluoro-substituents can also influence the solid-state packing of the molecules, which is a critical factor for efficient charge carrier mobility in thin-film devices. rsc.org
Utility in Chemical Biology as a Building Block or Modulatory Scaffold
In chemical biology, small molecules are used as tools to probe and manipulate biological systems. The structural and electronic features of this compound provide a versatile scaffold for the development of such tools.
Development of Molecular Probes for Mechanistic Biological Research
Molecular probes, particularly fluorescent probes, are indispensable for visualizing and studying biological processes within living cells. researchgate.net While this compound is not itself fluorescent, its core structure is a suitable starting point for the synthesis of various classes of fluorophores. nih.gov The aniline group can be readily modified, for instance, through acylation or condensation reactions, to build larger, more complex dye systems such as coumarins or rhodamines. nih.gov The strong electron-withdrawing nature of the nitro and difluorophenoxy groups would significantly modulate the photophysical properties (e.g., absorption and emission wavelengths, quantum yield) of any resulting fluorophore, allowing for the rational design of probes with specific spectral characteristics. The versatility of nitro compounds in organic synthesis makes them valuable intermediates in the creation of functional molecules for biological applications. mdpi.commdpi.com
Studies of Protein-Ligand and Receptor-Ligand Interactions Focusing on Molecular Recognition Principles
Understanding how small molecules (ligands) bind to biological macromolecules like proteins and receptors is fundamental to drug discovery. novanet.ca The principles of molecular recognition are governed by various non-covalent interactions, and the functional groups within this compound make it an interesting scaffold for studying these interactions. nih.gov
The molecule presents several key features for molecular recognition:
Hydrogen Bonding: The aniline group is a hydrogen bond donor, while the oxygen atoms of the nitro and ether groups are hydrogen bond acceptors.
Hydrophobic Interactions: The two aromatic rings provide a hydrophobic surface that can interact with nonpolar pockets in a protein's binding site.
Specific Fluorine Interactions: The fluorine atoms can participate in favorable interactions, including dipole-dipole interactions and potentially weak hydrogen bonds (C-H···F). The physicochemical properties of amino acids like tyrosine make them highly effective for mediating molecular recognition, and synthetic compounds can be designed to mimic these interactions. nih.gov
Computational methods, such as molecular docking, are often used to predict and analyze how ligands interact with protein targets. semanticscholar.orgmdpi.com The diverse functional groups on this scaffold allow it to be used in fragment-based drug design or as a starting point for developing more potent and selective inhibitors for specific protein targets.
Table 2: Potential Molecular Interactions for Protein-Ligand Binding
| Structural Moiety | Potential Interaction Type | Role in Molecular Recognition |
|---|---|---|
| Aniline (-NH₂) | Hydrogen Bond Donor | Forms directed interactions with acceptor groups (e.g., C=O) on the protein. |
| Nitro (-NO₂) | Hydrogen Bond Acceptor | Interacts with donor groups (e.g., -NH, -OH) on the protein. |
| Ether (-O-) | Hydrogen Bond Acceptor | Can accept a hydrogen bond from a suitable donor. |
Broader Contributions to Fundamental Organic Chemistry and Synthetic Methodology Development
Beyond its direct applications, this compound and compounds like it are important in the advancement of synthetic organic chemistry. The preparation of such multi-substituted aromatic compounds often requires the development and optimization of synthetic methodologies. The synthesis of diaryl ethers, for example, frequently involves nucleophilic aromatic substitution (SNAr) reactions, and studying substrates with varied electronic properties, like this one, helps to expand the scope and understanding of these fundamental transformations.
The nitro group is one of the most versatile functional groups in organic synthesis. mdpi.com It can be transformed into a wide array of other functionalities, including amines, hydroxylamines, and nitroso compounds, or it can be removed entirely. This versatility allows chemists to use compounds like this compound as a key intermediate to access a diverse library of new molecules with potentially novel properties and applications. researchgate.net Therefore, the synthesis and subsequent chemical manipulation of this compound contribute to the broader toolkit available to organic chemists for constructing complex molecular architectures.
Q & A
Q. What are the common synthetic routes for preparing 3-(2,4-Difluorophenoxy)-5-nitroaniline, and what factors influence reaction efficiency?
Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) between 2,4-difluorophenol and a nitro-substituted aniline derivative. Key steps include:
- Substrate Activation: The nitro group on the aniline acts as a meta-director, facilitating substitution at the 3-position.
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing intermediates.
- Catalysts/Base: Potassium carbonate or cesium carbonate is often used to deprotonate the phenol, promoting nucleophilicity .
- Temperature Control: Reactions are typically conducted at 80–120°C to balance reactivity and side-product formation.
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: and NMR identify substitution patterns and fluorine environments. For example, NMR distinguishes between ortho/para fluorine atoms .
- IR Spectroscopy: Confirms the presence of nitro (NO) groups via asymmetric/symmetric stretching bands near 1520 and 1350 cm.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves crystal packing and bond angles, though fluorine’s low electron density may require high-resolution data and SHELXL refinement .
Q. How is purity assessed during synthesis, and which analytical methods are preferred?
Methodological Answer:
- HPLC/GC: Quantifies purity by separating unreacted precursors and by-products.
- Melting Point Analysis: Sharp melting ranges (e.g., 93–95°C for related fluoronitroanilines) indicate high crystallinity .
- Elemental Analysis: Validates stoichiometric ratios of C, H, N, and F.
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental NMR shifts and computational predictions for fluorinated nitroanilines?
Methodological Answer:
- DFT Calculations: Optimize molecular geometries (e.g., using Gaussian) and calculate chemical shifts with solvent corrections. Discrepancies often arise from solvent effects or crystal packing not modeled in computations .
- Paramagnetic Relaxation Agents: Additives like Cr(acac) in NMR can enhance signal resolution for overlapping fluorine peaks.
- Cross-Validation: Compare data with structurally similar compounds (e.g., 5-nitro-2-(trifluoromethoxy)aniline) to identify systematic errors .
Q. What strategies optimize regioselectivity in the synthesis of this compound?
Methodological Answer:
- Directed Metalation: Use directing groups (e.g., –NO) to control substitution sites.
- Microwave-Assisted Synthesis: Reduces reaction time and minimizes thermal decomposition of intermediates.
- Solvent-Free Conditions: For NAS reactions, minimizes side reactions like hydrolysis of phenoxide intermediates .
Q. How do fluorine atoms impact crystallographic refinement of this compound using SHELXL?
Methodological Answer:
- Electron Density Challenges: Fluorine’s low electron density requires high-resolution data (<1.0 Å) for accurate refinement.
- Displacement Parameters: Anisotropic refinement of fluorine atoms is critical; SHELXL’s restraints (e.g., DFIX) prevent overfitting .
- Twinned Data: For twinned crystals, use SHELXPRO to apply HKLF 5 format and refine twin laws .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
